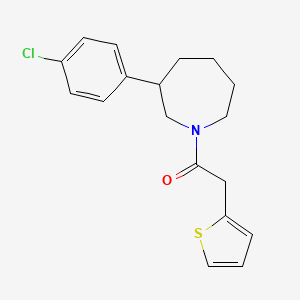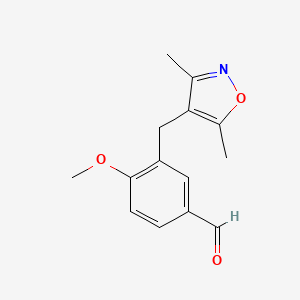
3-(3,5-Dimethyl-isoxazol-4-ylmethyl)-4-methoxy-benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-Dimethyl-isoxazol-4-ylmethyl)-4-methoxy-benzaldehyde is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions.
Mechanism of Action
Target of Action
The primary target of 3-(3,5-Dimethyl-isoxazol-4-ylmethyl)-4-methoxy-benzaldehyde is BRD4 , a protein that plays a crucial role in the regulation of gene expression . BRD4 inhibitors have demonstrated promising potential in cancer therapy .
Mode of Action
This compound interacts with its target, BRD4, by inhibiting its activity . This inhibition results in significant anti-proliferative activity against certain cancer cell lines .
Biochemical Pathways
The inhibition of BRD4 by this compound affects several biochemical pathways. It modulates the expression of c-MYC and γ-H2AX , induces DNA damage, inhibits cell migration and colony formation, and arrests the cell cycle at the G1 phase in certain cancer cells .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability
Result of Action
The result of the action of this compound is a decrease in the proliferation of certain cancer cells . This is achieved through the modulation of gene expression, induction of DNA damage, inhibition of cell migration and colony formation, and cell cycle arrest .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other molecules, and the temperature
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethyl-isoxazol-4-ylmethyl)-4-methoxy-benzaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dimethylisoxazole with 4-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethyl-isoxazol-4-ylmethyl)-4-methoxy-benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(3,5-Dimethyl-isoxazol-4-ylmethyl)-4-methoxy-benzoic acid.
Reduction: 3-(3,5-Dimethyl-isoxazol-4-ylmethyl)-4-methoxy-benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(3,5-Dimethyl-isoxazol-4-ylmethyl)-4-methoxy-benzaldehyde has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders and inflammatory diseases.
Biological Studies: The compound is used in studies investigating the biological activity of isoxazole derivatives, including their antimicrobial, antiviral, and anticancer properties.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Dimethyl-isoxazol-4-ylmethyl)-phenyl-amine: Another isoxazole derivative with similar structural features but different functional groups.
4-(3-(3,5-Dimethyl-isoxazol-4-yl)benzyl)phthalazin-1(2H)-one: A compound with a similar isoxazole core but different substituents, used as a potential BRD4 inhibitor.
Uniqueness
3-(3,5-Dimethyl-isoxazol-4-ylmethyl)-4-methoxy-benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and aldehyde groups provide versatile sites for further chemical modifications, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-9-13(10(2)18-15-9)7-12-6-11(8-16)4-5-14(12)17-3/h4-6,8H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMFDJYFADPPKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC2=C(C=CC(=C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-[(4-methylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B2519376.png)

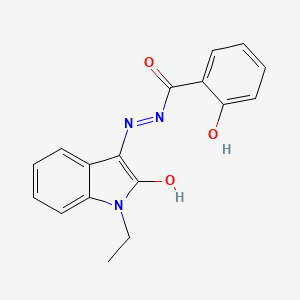
![8-{3'-chloro-[1,1'-biphenyl]-4-carbonyl}-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2519380.png)
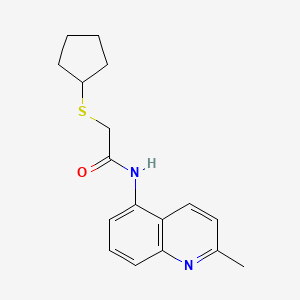
![N,N-dimethyl-3-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)aniline](/img/structure/B2519385.png)
![N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2519387.png)
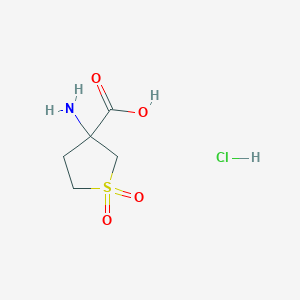
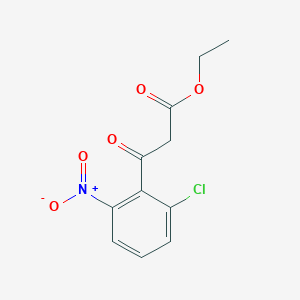
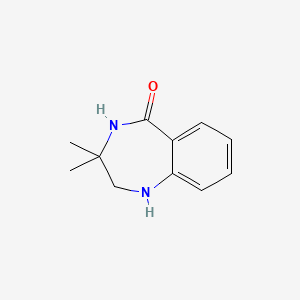
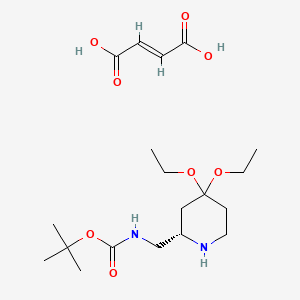
![Methyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2519396.png)
